N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a propoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) and chloroform .
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques such as microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous for large-scale synthesis due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety, using reagents like halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethyl formamide (DMF) as a solvent . These conditions are optimized to achieve high yields and purity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzothiazole compounds .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain bacterial enzymes, leading to antibacterial effects . The hydroxyphenyl group may contribute to antioxidant activity, while the propoxybenzamide structure enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Riluzole: Contains a benzothiazole moiety and is used in the treatment of amyotrophic lateral sclerosis.
Pramipexole: A dopamine receptor agonist with a benzothiazole structure, used to treat Parkinson’s disease.
Ethoxzolamide: A carbonic anhydrase inhibitor with a benzothiazole core, used to treat glaucoma.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide is unique due to its combination of a benzothiazole moiety, hydroxyphenyl group, and propoxybenzamide structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-2-13-28-17-10-7-15(8-11-17)22(27)24-16-9-12-20(26)18(14-16)23-25-19-5-3-4-6-21(19)29-23/h3-12,14,26H,2,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGQRYDRCYHTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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